2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID
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Overview
Description
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes both a sulfanylidenecyclohexa-1,5-dienyl group and a tert-butoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID typically involves multiple steps, starting from readily available starting materials
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Sulfanylidenecyclohexa-1,5-dienyl Moiety: This step involves the reaction of a suitable precursor with sulfur reagents under controlled conditions.
Coupling Reaction: The final step involves the coupling of the Boc-protected amine with the sulfanylidenecyclohexa-1,5-dienyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidenecyclohexa-1,5-dienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Boc-protected amine derivatives
Scientific Research Applications
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The sulfanylidenecyclohexa-1,5-dienyl group may interact with thiol-containing proteins, while the Boc-protected amine group can be involved in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-sulfanylidenecyclohexa-1,5-dien-1-yl)propanoic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-sulfanylidenecyclohexa-1,5-dien-1-yl)butanoic acid
Uniqueness
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanylidenecyclohexa-1,5-dienyl group and the Boc-protected amine group allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-sulfanylidenecyclohexa-1,5-dien-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10(11(15)16)8-5-4-6-9(19)7-8/h4-5,7,10H,6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPBXLGFYPFXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=S)CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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